Regioisomeric Scaffold Enables ENPP1 Engagement While Preventing JAK1/2 Inhibition — A Critical Selectivity Driver
The [1,2,4]triazolo[1,5-a]pyrimidine-6-yl scaffold is the core architecture utilized in a recently disclosed series of highly selective ENPP1 inhibitors. [1] In contrast, the [4,3-a] regioisomer bearing an identical 2,2-diphenylacetamide side chain (N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,2-diphenylacetamide) failed to inhibit JAK1/2 at the highest concentration tested, with an IC50 exceeding 30,000 nM in a human PBMC CD14+ IFNγ-induced STAT1 phosphorylation cellular assay. [2] This demonstrates that the [1,5-a] core provides target engagement potential (ENPP1) that is entirely absent from the [4,3-a] regioisomer, establishing a clear differentiation rationale for procurement when ENPP1 or STING-pathway screening is the objective.
| Evidence Dimension | Target engagement profile (ENPP1 vs. JAK1/2 selectivity) |
|---|---|
| Target Compound Data | ENPP1 inhibitory activity: structurally embedded in the [1,2,4]triazolo[1,5-a]pyrimidine scaffold series with demonstrated potent, selective ENPP1 inhibition in vitro and in cellular systems [1] |
| Comparator Or Baseline | [4,3-a] regioisomer: N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,2-diphenylacetamide — JAK1/2 IC50 > 30,000 nM [2] |
| Quantified Difference | JAK1/2 IC50 > 30,000 nM for [4,3-a] regioisomer; ENPP1 SAR established for [1,5-a] series, but precise IC50 for the target compound not publicly disclosed. Qualitative differentiation: ENPP1-active scaffold vs. JAK-inactive regioisomer. |
| Conditions | ENPP1 series: recombinant ENPP1 enzyme assay with TG-mAMP fluorescence probe and cellular STING-pathway activation assays [1]; JAK1/2 assay: human PBMC CD14+ cells, IFNγ-induced STAT1 phosphorylation [2] |
Why This Matters
A procurement decision targeting ENPP1 or STING-pathway research receives a scaffold with documented target-class activity, whereas the [4,3-a] regioisomer is demonstrably inactive against JAK1/2 and provides no value for kinase or immuno-oncology screening.
- [1] Kawaguchi M, Minami S, Ieda N, Nakagawa H. [1,2,4]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Bioorg Med Chem Lett. 2024;110:129820. View Source
- [2] BindingDB Entry BDBM50433295 (CHEMBL2376439): N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,2-diphenylacetamide JAK1/2 IC50 > 30,000 nM. View Source
